

9-Fluorenylmethyl carbazate CAS number and molecular weight

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Compound of Interest

Compound Name: 9-Fluorenylmethyl carbazate

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An In-depth Technical Guide to 9-Fluorenylmethyl carbazate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **9-Fluorenylmethyl carbazate**, a key reagent in analytical chemistry and biopharmaceutical research. The document details its chemical properties, synthesis, and primary applications, with a focus on its use as a fluorescent labeling agent for glycans in High-Performance Liquid Chromatography (HPLC).

Core Chemical and Physical Properties

9-Fluorenylmethyl carbazate, also known as Fmoc-hydrazine, is a fluorescent compound widely utilized for the derivatization of carbonyl groups, particularly in aldehydes and ketones found in reducing sugars. Its fluorenyl group imparts fluorescence, enabling highly sensitive detection in analytical methods.



| Property | Value | References |
|-------------------|--|------------|
| CAS Number | 35661-51-9 | [1] |
| Molecular Weight | 254.28 g/mol | |
| Molecular Formula | C15H14N2O2 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide; limited solubility in water. | [1] |

Synthesis Protocol

The synthesis of **9-Fluorenylmethyl carbazate** typically involves the reaction of 9-fluorenylmethyl chloroformate (Fmoc-Cl) with hydrazine. A general laboratory-scale synthesis protocol for the precursor, Fmoc-Cl, is outlined below, from which Fmoc-hydrazine can be subsequently produced.

Synthesis of 9-Fluorenylmethyl Chloroformate (Fmoc-Cl)

This protocol is based on the reaction of 9-fluorenylmethanol with triphosgene.

Materials:

- 9-fluorenylmethanol
- Triphosgene
- Chloroform
- 4-dimethylaminopyridine (DMAP)
- Ice bath
- Reaction flask



- Stirring apparatus
- Filtration apparatus
- Rotary evaporator

Procedure:

- In a reaction flask, dissolve 9-fluorenylmethanol and triphosgene in chloroform and stir for 30 minutes. A typical molar ratio of 9-fluorenylmethanol to triphosgene is between 1:1.1 and 1:3.
- · Cool the mixture in an ice bath.
- Slowly add a solution of DMAP in chloroform dropwise to the reaction mixture. The reaction is typically carried out for 2 to 4 hours.[2]
- The reaction can be performed in two stages: an initial phase at -5 to 5 °C for 0.5 to 1 hour, followed by raising the temperature to 40 to 60 °C for 1 to 3 hours to ensure the completion of the reaction.[2]
- After the reaction is complete, filter the mixture to remove any solid byproducts.
- The filtrate, containing the Fmoc-Cl product, is then subjected to reduced pressure to remove the solvent.
- The crude product can be purified by cryogenic crystallization from a solvent such as ether, followed by washing and drying to yield the final 9-fluorenylmethyl chloroformate product.[2]

Synthesis of **9-Fluorenylmethyl carbazate** from Fmoc-Cl:

Fmoc-hydrazine is synthesized by the reaction of Fmoc-Cl with hydrazine.[3] This reaction is a standard procedure in organic chemistry.

Experimental Protocol: Fluorescent Labeling of Glycans for HPLC Analysis



9-Fluorenylmethyl carbazate is a valuable reagent for the sensitive fluorogenic derivatization of carbohydrates.[3] The following protocol outlines the general steps for labeling glycans released from glycoproteins for subsequent HPLC analysis.

Materials:

- Glycoprotein sample
- Enzyme for glycan release (e.g., PNGase F for N-glycans)
- **9-Fluorenylmethyl carbazate** (Fmoc-hydrazine)
- Anhydrous hydrazine (for O-glycan release, if applicable)
- Solvents (e.g., acetonitrile, water)
- Solid-Phase Extraction (SPE) cartridges for purification
- HPLC system with a fluorescence detector

Procedure:

A. Glycan Release:

- For N-glycans: Enzymatically release N-glycans from the glycoprotein using an appropriate enzyme like PNGase F, following the manufacturer's instructions.
- For O-glycans: Chemically release O-glycans using hydrazine treatment. This method preserves the aldehyde group at the reducing end, which is necessary for labeling.[4]
- B. Fluorescent Labeling with **9-Fluorenylmethyl carbazate**:
- The released glycans, which have a reducing end, are reacted with Fmoc-hydrazine. This reaction forms a stable hydrazone linkage.
- The labeling reaction is typically carried out in a suitable solvent system. The complete workflow for preparing fluorescently-labeled N-glycans can take approximately 3.5 hours.[5]



C. Purification of Labeled Glycans:

- After the labeling reaction, it is crucial to remove excess Fmoc-hydrazine and other reagents.
- Solid-Phase Extraction (SPE) is a common method for purification. The choice of SPE cartridge will depend on the properties of the labeled glycans.

D. HPLC Analysis:

- The purified, fluorescently labeled glycans are then analyzed by HPLC.
- Commonly used HPLC methods for glycan analysis include normal phase, weak anion exchange, and reversed-phase chromatography.
- Detection is performed using a fluorescence detector, with excitation and emission wavelengths appropriate for the fluorenyl group.

Experimental Workflow and Signaling Pathways

While **9-Fluorenylmethyl carbazate** is a powerful tool for analytical chemistry, there is currently no established evidence of its direct involvement in biological signaling pathways. Its primary role is as an exogenous labeling agent for the detection and quantification of biomolecules.

Below is a diagram illustrating the experimental workflow for the analysis of N-glycans from a glycoprotein using **9-Fluorenylmethyl carbazate** labeling and HPLC.





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N-Glycan Analysis Workflow

Applications in Research and Drug Development

The high sensitivity afforded by the fluorenyl tag makes **9-Fluorenylmethyl carbazate** a valuable tool in several research and development areas:

- Glycomics and Glycoproteomics: The analysis of glycan structures is crucial for understanding protein function and disease pathology. Altered glycosylation patterns are known biomarkers for various diseases, including cancer.[6][7]
- Biopharmaceutical Development: The glycosylation profile of therapeutic proteins can significantly impact their efficacy, stability, and immunogenicity. Therefore, detailed characterization of glycans is a critical quality attribute that is closely monitored during drug development and manufacturing.
- Biomarker Discovery: The sensitive detection of specific glycans can aid in the discovery and validation of new disease biomarkers.

In summary, **9-Fluorenylmethyl carbazate** is an essential reagent for researchers and scientists in fields requiring the sensitive analysis of carbohydrates. Its application in fluorescently labeling glycans for HPLC analysis provides a robust method for characterizing



the glycosylation of proteins, which is of paramount importance in both basic research and the development of biopharmaceuticals.

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